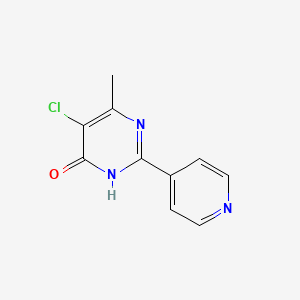

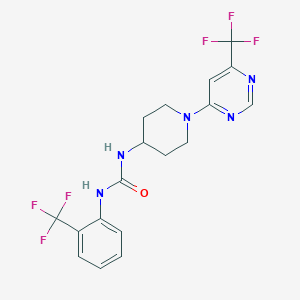

5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol” is a compound that has been mentioned in the context of fungicidal activity . It is a pyrimidinamine derivative, which are considered promising agricultural compounds due to their outstanding activity and their mode of action which is different from other fungicides .

Synthesis Analysis

The synthesis of similar compounds has been discussed in the context of pyrimidinamine derivatives . These compounds were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis

The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis

Pyrimidinamine derivatives, such as “this compound”, act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .Physical and Chemical Properties Analysis

The molecular formula of “this compound” is C10H8ClN3O . The molecular weight is 221.64 .Scientific Research Applications

Synthesis and Chemical Properties The synthesis and chlorination of some pyrimidin-4-ols, including those with 5-nitrogen functionality, highlight the chemical reactivity and potential modifications of similar compounds. These processes are fundamental in exploring the versatility of such compounds for further chemical and biological applications. For instance, the chlorination of pyrimidin-4-ols can lead to the production of derivatives with varied biological activities (Harnden & Hurst, 1990).

Optical and Electronic Properties A study on the structural parameters, electronic, and nonlinear optical exploration of thiopyrimidine derivatives, including similar pyrimidin-based compounds, provided insights into their promising applications in medicine and nonlinear optics. The research utilized density functional theory (DFT) to analyze the electronic properties and potential applications in optoelectronics (Hussain et al., 2020).

Antimicrobial Activities Pyrimidin derivatives, including those structurally related to 5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol, have been synthesized and tested for their antimicrobial activities. These studies are crucial for identifying new compounds that can serve as potential antimicrobial agents, addressing the growing concern of antimicrobial resistance (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Stable Betainic Pyrimidinaminides The synthesis and characterization of stable betainic pyrimidinaminides, including derivatives of pyrimidin compounds, showcase their stability and potential for further scientific applications. This research indicates the potential for creating stable compounds for various industrial and pharmaceutical applications (Schmidt, 2002).

Anticancer and Anti-inflammatory Properties Research into novel pyrazolopyrimidines derivatives, including structural analogues, has demonstrated potential anticancer and anti-inflammatory activities. These findings suggest the possibility of developing new therapeutic agents based on pyrimidin structures for treating cancer and inflammation-related diseases (Rahmouni et al., 2016).

Mechanism of Action

Future Directions

The development of new agrochemicals in which both non-target resistance and target resistance have not evolved is a consensus . Pyrimidinamine derivatives have been a hot topic in the pesticide field for many years because of their excellent biological activity . Therefore, “5-Chloro-6-methyl-2-(pyridin-4-yl)pyrimidin-4-ol” and similar compounds may continue to be an area of interest for future research and development.

Properties

IUPAC Name |

5-chloro-4-methyl-2-pyridin-4-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c1-6-8(11)10(15)14-9(13-6)7-2-4-12-5-3-7/h2-5H,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKYLSJWYJQBIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C2=CC=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile](/img/structure/B2749607.png)

![4-(1H-pyrrol-1-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide](/img/structure/B2749610.png)

![5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2749611.png)

![2-Chloro-3-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2749612.png)

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2749621.png)

![[3,5-Bis(pyrrolidin-1-ylcarbonyl)phenyl]amine](/img/structure/B2749629.png)

![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-tert-butyl-phosphine](/img/structure/B2749630.png)